molecular formula C14H10ClFO3 B2808000 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde CAS No. 303986-89-2

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde

Cat. No.: B2808000
CAS No.: 303986-89-2
M. Wt: 280.68
InChI Key: JAIAXILQCXHSCD-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the 2-chloro-6-fluorophenylmethyl intermediate, followed by its reaction with 2,4-dihydroxybenzaldehyde under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzoic acid.

    Reduction: 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, potentially modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzoic acid
  • 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzyl alcohol
  • 2-Chloro-6-fluorobenzaldehyde

Uniqueness

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of both chloro and fluoro groups enhances its versatility in various chemical transformations and applications.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-11-2-1-3-12(16)9(11)6-10-13(18)5-4-8(7-17)14(10)19/h1-5,7,18-19H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIAXILQCXHSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CC(=C2O)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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